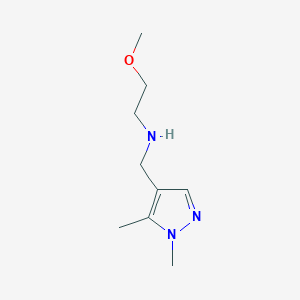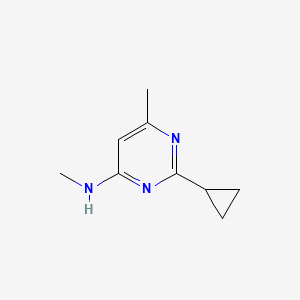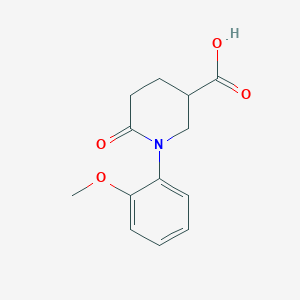 (1,5-Dimethyl-1H-pyrazol-4-yl)methylamin CAS No. 1177344-94-3"
>
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamin CAS No. 1177344-94-3"
>
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamin
Übersicht
Beschreibung
“(1,5-dimethyl-1H-pyrazol-4-yl)methylamine” is a compound with the IUPAC name 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine . It has a molecular weight of 191.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 13 hydrogen atoms, and 5 nitrogen atoms.
Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 191.24 . The InChI code for this compound is 1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Diese Verbindung wurde auf ihr Potenzial zur Behandlung tropischer Krankheiten wie Leishmaniose und Malaria untersucht. Forschungen zeigen, dass Derivate dieser Verbindung signifikante antileishmaniale und antimalaria-Aktivitäten aufweisen . Diese Erkenntnisse sind von entscheidender Bedeutung, da sie einen Weg zur Entwicklung neuer Behandlungen für Krankheiten eröffnen, die Millionen Menschen weltweit betreffen.
Antibakterielle und Antituberkulose-Eigenschaften
Im Bereich der Mikrobiologie wurden Derivate dieser Verbindung synthetisiert und auf ihre antibakteriellen und antituberkulösen Aktivitäten untersucht . Die Ergebnisse deuten darauf hin, dass diese Derivate als Grundlage für neue Antibiotika dienen könnten und so dem wachsenden Problem der Antibiotikaresistenz entgegenwirken.
Katalytische Aktivität in organischen Reaktionen
Die Verbindung wurde bei der Synthese von Pyrazol-basierten Liganden eingesetzt. Diese Liganden haben vielversprechende katalytische Eigenschaften gezeigt, insbesondere bei der Oxidation von Catechol zu o-Chinon, einer wichtigen Reaktion in der organischen Chemie . Diese Anwendung ist von Bedeutung für industrielle Prozesse, die effiziente und selektive Oxidationsreaktionen erfordern.
Pharmakologische Wirkungen
In der Pharmakologie wurden die Derivate der Verbindung für ihre vielfältigen pharmakologischen Wirkungen erkannt. Sie wurden in molekularen Docking-Studien eingesetzt, um ihre Wechselwirkungen mit biologischen Zielmolekülen zu verstehen, was für die Wirkstoffentwicklung und -entdeckung unerlässlich ist .
Anwendungen in der Materialwissenschaft
Die Verbindung war an der Entwicklung von energetischen Materialien beteiligt. Ihre stickstoffreiche Struktur macht sie geeignet für die Herstellung von Verbindungen mit potenziellen Anwendungen in Sprengstoffen, Treibstoffen und Pyrotechnik . Diese Forschung ist sowohl für militärische als auch für zivile Anwendungen von entscheidender Bedeutung, bei denen stabile und effiziente energetische Materialien benötigt werden.
Implikationen für die Umweltwissenschaften
In den Umweltwissenschaften könnten die Derivate der Verbindung auf ihre Rolle in katalytischen Prozessen untersucht werden, die mit Enzymen wie Catecholase zusammenhängen . Diese Prozesse sind wichtig, um Bioremediationstechniken zu verstehen und zu verbessern, die lebende Organismen zur Reinigung kontaminierter Umgebungen einsetzen.
Zukünftige Richtungen
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity .
Cellular Effects
The effects of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding can lead to changes in gene expression, further influencing cellular function . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can change over time. Its stability and degradation are important factors to consider . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine within cells and tissues are crucial for its activity . It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target areas . These processes are essential for the compound’s effectiveness in biochemical reactions .
Subcellular Localization
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects . Understanding its subcellular localization is important for elucidating its role in cellular processes .
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-8-9(7-11-12(8)2)6-10-4-5-13-3/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJHFFOSJJUTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)




![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)
